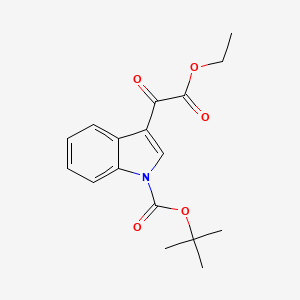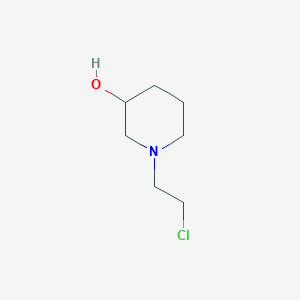![molecular formula C9H14N2 B15146706 [(2,3-Dimethylphenyl)methyl]hydrazine CAS No. 1016517-47-7](/img/structure/B15146706.png)
[(2,3-Dimethylphenyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,3-Dimethylphenyl)methyl]hydrazine is an organic compound with the molecular formula C9H14N2 It features a benzene ring substituted with two methyl groups at the 2 and 3 positions and a hydrazine group attached to the benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2,3-Dimethylphenyl)methyl]hydrazine can be synthesized through the reaction of 2,3-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
C9H11Cl+N2H4⋅H2O→C9H14N2+HCl+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
[(2,3-Dimethylphenyl)methyl]hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Potential use in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [(2,3-Dimethylphenyl)methyl]hydrazine involves its reactivity with various biological molecules. The hydrazine group can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to modifications that affect their function. This reactivity is exploited in enzyme inhibition studies and the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenylhydrazine
- 2,4-Dimethylphenylhydrazine
- 2,5-Dimethylphenylhydrazine
Uniqueness
[(2,3-Dimethylphenyl)methyl]hydrazine is unique due to the specific positioning of the methyl groups and the methylene bridge connecting the hydrazine group to the benzene ring. This structural arrangement imparts distinct reactivity and properties compared to other dimethylphenylhydrazine derivatives.
Properties
CAS No. |
1016517-47-7 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-9(6-11-10)8(7)2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
XFNKBBXLKILPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)



![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)

![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)

![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)

![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)

